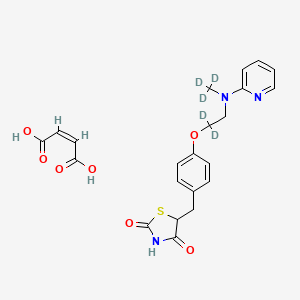

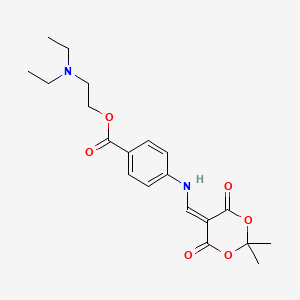

Rosiglitazone-D5 maléate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rosiglitazone is a selective ligand of PPARγ, and has no PPARα-binding action . It is used to treat a type of diabetes mellitus called type 2 diabetes .

Synthesis Analysis

Rosiglitazone-d5 (maleate) is the deuterium labeled Rosiglitazone maleate . High-performance liquid chromatography (HPLC) analyses were performed according to a previously reported method .Molecular Structure Analysis

Rosiglitazone-d5 (maleate) is the deuterium labeled Rosiglitazone maleate . The molecular weight is 473.5 g/mol . The empirical formula is C18H19N3O3S · C4H4O4 .Chemical Reactions Analysis

Rosiglitazone is an anti-diabetic drug in the thiazolidinedione class of drugs . It is marketed by the pharmaceutical company GlaxoSmithKline as a stand-alone drug (Avandia) and in combination with metformin (Avandamet) or with glimepiride (Avandaryl) .Physical and Chemical Properties Analysis

Rosiglitazone is generally well tolerated . Despite rare individual reports of liver function abnormalities in rosiglitazone recipients, the incidence of these in clinical trials (≤2 years’ duration) was similar to that in placebo and active comparator groups .Applications De Recherche Scientifique

Système de délivrance de médicaments flottants multiunitaires

Le Rosiglitazone-D5 maléate a été utilisé dans le développement d'un système de délivrance de médicaments flottants multiunitaires . Ce système encapsule le médicament dans l'Eudragit® RS100 par une méthode d'émulsification non aqueuse/d'évaporation du solvant . Les performances in vitro des microsphères ont été évaluées par le rendement (%), l'analyse de la taille des particules, l'efficacité d'inclusion du médicament, le comportement flottant in vitro, la topographie de surface, la compatibilité médicament-polymère, la cristallinité du médicament dans les microsphères et les études de libération du médicament .

Évaluation in vivo

Les performances in vivo de la formulation optimisée ont été évaluées chez des rats diabétiques induits par la streptozotocine . Les résultats ont montré que les microsphères flottantes pouvaient être préparées avec succès avec de bons rendements (69 à 75 %), une haute inclusion (78 à 97 %), une distribution de taille étroite et une libération cible désirée à l'aide de la conception statistique des expériences à partir d'un très petit nombre de formulations .

Analyses par chromatographie liquide haute performance (CLHP)

Le this compound a été analysé à l'aide d'analyses par chromatographie liquide haute performance (CLHP) . Cette méthode est équipée d'un système CLHP Jasco (JASCO, Japon) équipé d'une pompe Jasco-PU-980 et d'un détecteur UV Jasco-UV-975 (réglé à la longueur d'onde de 260 nm) et du logiciel Clarity Lite® .

4. Formulation et évaluation d'un comprimé flottant Le this compound a été utilisé dans la formulation et l'évaluation d'un comprimé flottant . Ce comprimé matriciel flottant, après administration orale, a été conçu pour prolonger le temps de séjour gastrique et ainsi augmenter la biodisponibilité du médicament et sa demi-vie .

Étalon de référence USP

Le this compound est utilisé comme étalon de référence USP . Il est destiné à être utilisé dans des tests de qualité et des dosages spécifiques tels que spécifiés dans les recueils USP .

6. Développement et évaluation in vitro du rosiglitazone maléate flottant Le this compound a été utilisé dans le développement et l'évaluation in vitro du rosiglitazone maléate flottant . Ceci implique une étude de libération de médicaments in vitro .

Mécanisme D'action

Target of Action

Rosiglitazone-D5 Maleate primarily targets the intracellular receptor class of the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . PPARγ is a nuclear receptor that regulates gene expression and plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

Rosiglitazone-D5 Maleate acts as a selective ligand of PPARγ . By binding to PPARγ, it activates this receptor, leading to changes in the expression of genes involved in glucose and lipid metabolism . This activation improves insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and liver .

Biochemical Pathways

The activation of PPARγ by Rosiglitazone-D5 Maleate affects several biochemical pathways. It enhances insulin sensitivity and has an anti-inflammatory effect: nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on rosiglitazone . This modulation of biochemical pathways leads to improved glycemic control in adults with type 2 diabetes mellitus .

Pharmacokinetics

Following oral or intravenous administration of Rosiglitazone-D5 Maleate, approximately 64% and 23% of the dose is eliminated in the urine and in the feces, respectively . The half-life of Rosiglitazone-D5 Maleate is about 3-4 hours, independent of the dose . These ADME properties impact the bioavailability of the drug, influencing its therapeutic efficacy.

Result of Action

The molecular and cellular effects of Rosiglitazone-D5 Maleate’s action include improved insulin sensitivity and reduced inflammation. At the molecular level, it leads to the activation of PPARγ and the subsequent modulation of gene expression . At the cellular level, it results in decreased levels of nuclear factor kappa-B (NFκB) and increased levels of its inhibitor (IκB), indicating an anti-inflammatory effect .

Analyse Biochimique

Biochemical Properties

Rosiglitazone-D5 Maleate works by activating the intracellular receptor class of the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . It is a selective ligand of PPARγ, and has no PPARα-binding action . Apart from its effect on insulin resistance, it appears to have an anti-inflammatory effect: nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on rosiglitazone .

Cellular Effects

Rosiglitazone-D5 Maleate has significant effects on various types of cells and cellular processes. It enhances tissue sensitivity to insulin . It also appears to have an anti-inflammatory effect, as indicated by the decrease in NFκB levels and increase in IκB levels in patients on rosiglitazone .

Molecular Mechanism

The mechanism of action of Rosiglitazone-D5 Maleate is by activation of the intracellular receptor class of the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . It is a selective ligand of PPARγ, and has no PPARα-binding action . This activation of PPARγ influences the production of a number of gene products involved in glucose and lipid metabolism .

Temporal Effects in Laboratory Settings

It is known that the drug’s efficacy is maintained in trials of up to 2 years .

Dosage Effects in Animal Models

The effects of Rosiglitazone-D5 Maleate vary with different dosages in animal models . It has been shown to significantly reduce systemic lipid availability and does not affect total cholesterol levels .

Metabolic Pathways

Rosiglitazone-D5 Maleate is extensively metabolized in the liver to inactive metabolites via N-demethylation, hydroxylation, and conjugation with sulfate and glucuronic acid . In vitro data have shown that Cytochrome (CYP) P450 isoenzyme 2C8 (CYP2C8) and to a minor extent CYP2C9 are involved in the hepatic metabolism of rosiglitazone .

Transport and Distribution

Rosiglitazone-D5 Maleate is distributed with an apparent volume of distribution of 17.6 L . It is metabolized in the liver (99%) via CYP2C8 and to a minor extent via CYP2C9 . It is excreted in the urine (~64%) and feces (~23%) as metabolites .

Subcellular Localization

It is known that it works by binding to the PPAR in fat cells, making the cells more responsive to insulin .

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;5-[[4-[1,1-dideuterio-2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,11D2; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFUKZSWUHZXAV-APTGLFPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2582250.png)

![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid](/img/structure/B2582251.png)

![5-chloro-N-cyclopropyl-N-[(4-methylphenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2582258.png)

![N-(1-cyanocyclobutyl)-N'-[2-(2,4-difluorophenyl)-2-oxoethyl]butanediamide](/img/structure/B2582263.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2582264.png)